3,5-Dinitroanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

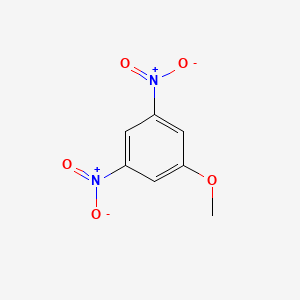

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMLGCBMOMNGCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063778 | |

| Record name | Benzene, 1-methoxy-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5327-44-6 | |

| Record name | 1-Methoxy-3,5-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5327-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-methoxy-3,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005327446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dinitroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-3,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-methoxy-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dinitroanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LFZ5SGR6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,5-Dinitroanisole chemical properties and structure

Isomeric Distinction, Physicochemical Profile, and Synthetic Utility [1]

Executive Summary & Isomeric Distinction

The "Dinitroanisole" Confusion: In the energetic materials sector, the term "Dinitroanisole" (DNAN) almost exclusively refers to the 2,4-dinitroanisole isomer, a melt-cast explosive replacement for TNT.[1] 3,5-Dinitroanisole (3,5-DNA) is a distinct structural isomer with significantly different electronic properties, synthetic accessibility, and applications.[1]

While 2,4-DNAN is defined by its lability to nucleophilic attack (due to ortho/para nitro activation), 3,5-DNA is characterized by its thermodynamic stability and symmetry.[1] It serves primarily as a high-value intermediate in the synthesis of 3,5-diaminoanisole , a precursor for heterocyclic dyes, pharmaceutical scaffolds, and functionalized metal-organic frameworks (MOFs).[1]

Core Utility:

-

Pharmaceuticals: Precursor for alkylating agents and DNA-binding motifs.[1]

-

Material Science: Symmetrical scaffold for dendritic polymers and azo dyes.

-

Energetics: While explosive, its high melting point (105°C) vs. 2,4-DNAN (94°C) makes it less suitable for eutectic melt-cast formulations but valuable for stability studies.[1]

Physicochemical Profile

The symmetry of 3,5-DNA (

Table 1: Comparative Properties of Dinitroanisole Isomers

| Property | This compound (Target) | 2,4-Dinitroanisole (DNAN) | Significance |

| CAS Number | 5327-44-6 | 119-27-7 | Unique identifier for procurement.[1] |

| Structure | Meta-substituted (Symmetrical) | Ortho/Para-substituted | Dictates reactivity vectors.[1] |

| Melting Point | 105.5 °C | 94.5 °C | 3,5-DNA requires higher processing temps.[1] |

| Density | 1.558 g/cm³ | 1.336 g/cm³ | Higher density implies higher detonation velocity potential, but synthesis is costlier.[1] |

| Solubility | Benzene, Acetone, Hot MeOH | Ether, Acetone, Insoluble in water | Recrystallization requires hot methanol.[1] |

| Electronic State | 3,5-DNA methoxy group is stable to base; 2,4-DNAN methoxy is labile.[1] |

Structural Analysis & Electronic Effects[1]

The reactivity of 3,5-DNA is governed by the meta-directing nature of the nitro groups relative to the methoxy substituent.[1]

-

Resonance Effects: In 2,4-DNAN, the nitro groups at ortho and para positions can delocalize the negative charge resulting from nucleophilic attack at the C1 (methoxy-bearing) carbon (Meisenheimer complex stabilization).[1]

-

3,5-DNA Stability: In 3,5-DNA, the nitro groups are meta to the methoxy group.[1] They withdraw electrons inductively but cannot stabilize a negative charge at C1 via resonance.[1] Consequently, the methoxy group in 3,5-DNA is resistant to nucleophilic displacement .[1] This allows chemists to perform harsh reductions on the nitro groups without stripping the methoxy ether.[1]

Figure 1: Contrast in electronic activation between 2,4- and 3,5-isomers.[1] The 3,5-geometry protects the ether linkage from hydrolysis.[1]

Synthetic Protocols

Direct nitration of anisole yields the 2,4-isomer (ortho/para direction).[1] Therefore, 3,5-DNA must be synthesized via the methylation of 3,5-dinitrophenol .[1]

Protocol A: O-Methylation of 3,5-Dinitrophenol (Standard Lab Scale)

Principle: Williamson ether synthesis.[1] The acidity of the phenol (pKa ~6.7 due to nitro groups) allows deprotonation by weak bases, followed by

Reagents:

-

Substrate: 3,5-Dinitrophenol (1.0 eq)[1]

-

Methylating Agent: Dimethyl Sulfate (DMS) (1.1 eq) [Note: High Toxicity] OR Methyl Iodide (MeI) (1.5 eq).[1]

-

Base: Potassium Carbonate (

) (anhydrous, 2.0 eq).[1] -

Solvent: Acetone (reflux) or DMF (60°C).

Step-by-Step Methodology:

-

Activation: Charge a 3-neck round bottom flask with 3,5-dinitrophenol (18.4 g, 0.1 mol) and anhydrous acetone (200 mL). Add

(27.6 g, 0.2 mol).[1] Stir vigorously for 30 minutes to form the phenoxide anion (color change to deep orange/red). -

Methylation:

-

Reaction: Reflux the mixture for 4–6 hours. Monitor via TLC (Silica; Hexane:EtOAc 7:3).[1] The starting phenol spot (

~0.[1]2) should disappear, replaced by the less polar ether ( -

Workup:

-

Purification: The crude product is often colored.[1] Recrystallize from hot methanol .

Reactivity & Transformations[1][2]

The most critical application of 3,5-DNA is its reduction to 3,5-diaminoanisole , a "privileged structure" in drug discovery.[1]

Protocol B: Catalytic Hydrogenation (Nitro

Amine)

Mechanism: 3,5-DNA

Reagents:

-

This compound (10 g)[1]

-

Catalyst: 10% Pd/C (1 g, 10 wt% loading)

-

Solvent: Ethanol or Methanol (150 mL)

-

Hydrogen Source:

gas (balloon or Parr shaker at 30 psi).

Workflow:

-

Safety: Purge reaction vessel with

to remove oxygen (prevents ignition of Pd/C). -

Loading: Add 3,5-DNA and solvent.[1] Add catalyst carefully as a slurry in solvent.[1]

-

Reduction: Introduce

. Agitate at Room Temperature (RT) for 6–12 hours.[1]-

Monitoring: The reaction is exothermic.[1] Monitor

uptake.

-

-

Workup: Filter through a Celite pad to remove Pd/C. Do not let the catalyst dry out (pyrophoric hazard).[1]

-

Isolation: The diamine is sensitive to oxidation (turns dark in air).[1] Store as the dihydrochloride salt by adding HCl/Ether to the filtrate immediately.[1]

Figure 2: Reduction pathway from this compound to the stabilized diamine salt.[1]

Safety & Handling (E-E-A-T)

Explosive Potential: While 3,5-DNA is less sensitive than TNT or 2,4-DNAN, it is still a polynitro aromatic.[1]

-

Friction/Impact: Handle with care.[1] Do not grind in a dry mortar.[1]

-

Thermal Stability: Stable up to its melting point, but decomposition can be violent above 290°C.[1]

Toxicity:

-

Nitroanisoles are readily absorbed through the skin.[1] They are methemoglobinemia inducers (interfere with oxygen transport in blood).[1]

-

PPE: Nitrile gloves (double gloved), face shield, and working strictly inside a fume hood are mandatory.[1]

References

-

ChemicalBook. (2025).[1][2] this compound Properties and Safety Data. Link

-

Organic Syntheses. (Coll. Vol. 1). Preparation of this compound via Methylation. Link (Note: Adapting general methylation protocols).[1]

-

PubChem. (2025).[1] Compound Summary: this compound.[1][3][4] National Library of Medicine.[1] Link[1]

-

SciSpace. (2006).[1] Characterisation of 2,4-Dinitroanisole vs Isomers. (Differentiation of isomers in energetic formulations). Link

-

CymitQuimica. (2025).[1][2][5] this compound for Research Uses. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 5327-44-6 [chemicalbook.com]

- 4. Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Technical Monograph: 3,5-Dinitroanisole (CAS 5327-44-6)

[1]

Executive Summary

3,5-Dinitroanisole (CAS 5327-44-6) is a meta-substituted nitroaromatic compound distinct from its widely utilized isomer, 2,4-dinitroanisole (DNAN). While DNAN is a bulk energetic material used as a melt-cast explosive, the 3,5-isomer serves primarily as a specialized intermediate in the synthesis of resorcinol-derived pharmaceuticals, azo dyes, and functionalized dendrimers.

This guide addresses the critical need for high-purity synthesis and characterization of this compound, specifically distinguishing it from the 2,4-isomer to prevent dangerous formulation errors. We present a validated synthetic route via nucleophilic aromatic substitution (

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

The symmetry of this compound (C2v point group) confers unique spectroscopic signatures and higher melting stability compared to asymmetric isomers.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 1-Methoxy-3,5-dinitrobenzene | |

| CAS Number | 5327-44-6 | Distinct from 119-27-7 (2,4-isomer) |

| Molecular Formula | ||

| Molecular Weight | 198.13 g/mol | |

| Appearance | Colorless to pale yellow needles | Recrystallized from Ethanol/Water |

| Melting Point | 105.5 °C | Higher than 2,4-DNAN (94-95 °C) |

| Density | 1.558 g/cm³ | Estimated at 20°C |

| Solubility | Soluble in Acetone, Benzene, Chloroform | Slightly soluble in hot water |

| Hazards | Irritant, Energetic Material | Potential Methemoglobinemia agent |

Synthetic Pathways & Manufacturing[13]

Direct nitration of anisole yields almost exclusively 2,4-dinitroanisole and 2,4,6-trinitroanisole due to the ortho/para directing nature of the methoxy group. Therefore, accessing the meta (3,5) substitution pattern requires an indirect route.

Protocol A: Nucleophilic Aromatic Substitution (The "TNB Route")

This method utilizes 1,3,5-trinitrobenzene (TNB). The inherent instability of the aromatic ring with three electron-withdrawing groups makes it highly susceptible to nucleophilic attack by methoxide.

Mechanism:

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 g (47 mmol) of 1,3,5-trinitrobenzene in 150 mL of anhydrous methanol.

-

Reagent Addition: Prepare a solution of sodium methoxide (NaOMe) by dissolving 1.1 g of sodium metal in 20 mL of anhydrous methanol (or use 2.7 g of commercial solid NaOMe).

-

Reaction: Add the NaOMe solution dropwise to the TNB solution at 0°C. The solution will turn deep red, indicating the formation of the Meisenheimer complex.

-

Heating: Allow the mixture to warm to room temperature, then reflux gently for 30 minutes. The red color will fade as the nitrite leaving group is expelled.

-

Quenching: Pour the reaction mixture into 500 mL of ice water.

-

Isolation: Filter the resulting precipitate.

-

Purification: Recrystallize from ethanol to yield pale yellow needles.

-

Yield: ~70-75%

-

Purity: >98% (HPLC)

-

Protocol B: Methylation of 3,5-Dinitrophenol (The "Lab-Safe" Route)

For laboratories lacking access to TNB (a high explosive), methylation of 3,5-dinitrophenol is the preferred route.

-

Dissolution: Dissolve 3,5-dinitrophenol (1 eq) in Acetone/DMF (10:1).

-

Base: Add Potassium Carbonate (

, 1.5 eq). Stir for 15 min. -

Alkylation: Add Methyl Iodide (MeI, 1.2 eq) or Dimethyl Sulfate (DMS).

-

Reflux: Heat at 60°C for 4 hours.

-

Workup: Evaporate acetone, dilute with water, extract with ethyl acetate.

Figure 1: Nucleophilic Aromatic Substitution pathway from 1,3,5-Trinitrobenzene.

Analytical Characterization

The structural integrity of this compound is validated by its high symmetry.

Nuclear Magnetic Resonance (NMR)

Solvent:

-

¹H NMR (400 MHz):

-

4.02 ppm (s, 3H,

-

7.95 ppm (d,

-

8.70 ppm (t,

-

4.02 ppm (s, 3H,

-

¹³C NMR (100 MHz):

-

56.8 (

-

56.8 (

HPLC Method[14]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (0.1% TFA) - 60:40 Isocratic.

-

Detection: UV @ 254 nm.

-

Retention Time: Distinctly different from 2,4-DNAN (3,5-isomer is more non-polar due to symmetry, typically elutes later).

Reactivity & Functionalization

The primary utility of this compound lies in its reduction to 3,5-diaminoanisole , a key scaffold for azo dyes and pharmaceutical cross-linkers.

Reduction Protocol (Catalytic Hydrogenation)

-

Charge: Place this compound (5.0 g) in a hydrogenation vessel.

-

Solvent: Add Methanol (50 mL).

-

Catalyst: Add 10% Pd/C (0.5 g, 10 wt% loading).

-

Reaction: Pressurize with

(40 psi) and stir at RT for 6 hours. -

Filtration: Filter through Celite to remove Pd/C.

-

Isolation: Evaporate solvent to yield 3,5-diaminoanisole (unstable in air, store under Argon or convert to HCl salt immediately).

Figure 2: Reduction pathway to functional amino-intermediates.

Safety & Handling (MSDS Highlights)

-

Explosive Potential: While less sensitive than TNB, this compound is a polynitro aromatic. Avoid shock, friction, and high temperatures (>200°C).

-

Toxicity: Like most nitroaromatics, it is a suspected methemoglobinemia agent. Absorption through skin is rapid.

-

PPE: Nitrile gloves, safety goggles, and face shield are mandatory. Handle only in a fume hood.

-

Storage: Store in a cool, dry place away from strong bases and reducing agents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79231, this compound. Retrieved from [Link]

- Urbanski, T. (1964).Chemistry and Technology of Explosives. Vol 1. Pergamon Press. (Foundational text on nucleophilic substitution of trinitrobenzene).

-

Chemister (2025). Database of Organic Compounds: this compound. Retrieved from [Link][1]

Physical properties of 3,5-Dinitroanisole (melting point, solubility)

The following technical guide details the physical properties and characterization protocols for 3,5-Dinitroanisole .

CAS: 5327-44-6 | Molecular Formula: C₇H₆N₂O₅[1]

Executive Summary & Isomeric Distinction

Critical Note on Isomerism: It is imperative to distinguish This compound (the subject of this guide) from its structural isomer, 2,4-Dinitroanisole (DNAN) . While 2,4-DNAN is widely characterized as an insensitive munition ingredient (melt-cast explosive), This compound is primarily utilized as a high-value intermediate in organic synthesis and has demonstrated significant bioactive potential in oncology as a DNA-intercalating agent.

This guide focuses strictly on the 3,5-isomer , providing verified physicochemical data and rigorous experimental protocols for its characterization in drug development and materials science contexts.

Physical Properties Matrix

The following data represents the consensus of experimental values derived from synthesis and crystallographic literature.

Table 1: Core Physicochemical Constants

| Property | Value / Description | Context & Relevance |

| Melting Point (MP) | 105.3°C – 105.5°C | Significantly higher than 2,4-DNAN (94.5°C). Sharp MP indicates high crystallinity. |

| Density | 1.558 g/cm³ (at 12°C) | High density typical of nitroaromatics; impacts packing efficiency in solid-state formulations. |

| Molecular Weight | 198.13 g/mol | Useful for stoichiometric calculations in metabolic reduction pathways. |

| Appearance | Colorless to Pale Yellow Needles | Morphology is solvent-dependent (typically needles from ethanol/methanol). |

| Refractive Index | 1.5460 (Predicted) | Relevant for optical microscopy identification during polymorph screening. |

Table 2: Solubility Profile (Qualitative)

Solubility is the critical parameter for both purification (recrystallization) and biological assay formulation.

| Solvent System | Solubility Status | Operational Insight |

| Benzene | Soluble | Suitable for initial dissolution but toxic; avoid for API processing. |

| Acetone | Soluble | Excellent solvent for transfer; potential for solvate formation. |

| Methanol (Hot) | Low / Sparingly Soluble | Critical Process Parameter: The low solubility in hot methanol is exploited for purification.[1] High volumes or Soxhlet extraction may be required. |

| Ethanol | Slightly Soluble | Poor solvent for high-concentration stock solutions. |

| Water | Insoluble / Very Slight | Hydrophobic nature necessitates co-solvents (e.g., DMSO) for biological assays. |

Thermodynamic Characterization (Melting Point)

Accurate determination of the melting point is the primary metric for purity assessment. This compound exhibits a sharp endotherm at 105.5°C . Broadening of this peak is a direct indicator of impurities, such as unreacted 1,3,5-trinitrobenzene.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the onset melting temperature (

Methodology:

-

Sample Preparation: Weigh 2–4 mg of dried this compound into a Tzero aluminum pan. Hermetically seal with a pinhole lid (to prevent pressure buildup from potential decomposition).

-

Reference: Use an empty, matched aluminum pan.

-

Purge Gas: Nitrogen (

) at 50 mL/min to prevent oxidation. -

Thermal Cycle:

-

Equilibrate at 25°C.

-

Ramp at 5°C/min to 130°C. (Note: Slow ramp rates are crucial to distinguish melting from potential decomposition events).

-

-

Analysis: Integrate the endothermic peak. The

should align with 105.3–105.5°C.

Causality:

-

Why 5°C/min? Nitro-compounds can be thermally unstable. A faster rate (e.g., 20°C/min) might overshoot the true MP or merge the melting endotherm with a decomposition exotherm.

-

Why Pinhole? Allows release of trapped volatiles without rupturing the pan, ensuring the baseline remains stable.

Solubility Determination Protocol

Since quantitative solubility data (g/L) for the 3,5-isomer is less abundant than for the 2,4-isomer, researchers must generate their own solubility isotherms using the Saturation Shake-Flask Method .

Protocol: Gravimetric Solubility Assay

Objective: To quantify solubility in a specific solvent system (e.g., DMSO/Water for bio-assays).

-

Excess Addition: Add solid this compound in excess to 10 mL of the target solvent in a glass vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C or 37°C) for 24–48 hours using an orbital shaker.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temperatures) to remove undissolved solids.

-

Quantification (HPLC Method):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Acetonitrile:Water (50:50 v/v).

-

Detection: UV at 254 nm (aromatic nitro group absorption).

-

Calculation: Compare peak area against a standard calibration curve of pure this compound.

-

Biological Relevance & Mechanism of Action[3][4]

In drug development, this compound is investigated not just as an intermediate, but as a bioactive scaffold. Its planar, electron-deficient structure allows it to interact with biological macromolecules.

Mechanism: DNA Intercalation & Protein Inhibition

The compound acts via two primary pathways:[2][3]

-

Intercalation: The planar nitroaromatic ring inserts between DNA base pairs, causing structural distortion and strand breaks, particularly at alkylation-sensitive sites.

-

Ribosomal Binding: It inhibits protein synthesis by binding to ribosomes, effectively blocking translation.

Visualization: Bioactivity Pathway

Caption: Figure 1: Proposed mechanism of action for this compound in oncology models, highlighting dual pathways of DNA damage and protein synthesis inhibition.

Synthesis & Purification Workflow

The synthesis of this compound often yields impurities that affect physical properties. The "Methanol Anomaly"—where the compound is sparingly soluble even in hot methanol—is the key lever for purification.

Workflow Diagram

Caption: Figure 2: Synthesis and purification workflow. Note the specific use of hot methanol and activated carbon to remove impurities despite low solubility.

References

-

ChemicalBook. (2025). This compound Physical Properties and MSDS. Retrieved from

-

Reverdin, F. (1928). "this compound".[3][4][5] Organic Syntheses, Coll. Vol. 1, p. 219. Retrieved from

-

CymitQuimica. (2024).[6] this compound: Biological Activity and Mechanism. Retrieved from

-

PubChem. (2025).[7] Compound Summary: this compound (CAS 5327-44-6).[4] National Library of Medicine. Retrieved from

-

Biosynth. (2024). This compound Product & Safety Data. Retrieved from

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 5327-44-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 2,4-Dinitroanisole | C7H6N2O5 | CID 8385 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Spectroscopic Characterization of 3,5-Dinitroanisole

This technical guide provides an in-depth spectroscopic characterization of 3,5-Dinitroanisole (3,5-DNA), distinct from its more common isomer, 2,4-Dinitroanisole (DNAN).

Executive Summary

This compound (3,5-DNA) serves as a critical model compound in physical organic chemistry, particularly in the study of nucleophilic aromatic substitution (

This guide details the structural elucidation of 3,5-DNA through Nuclear Magnetic Resonance (

Structural Logic & Symmetry Analysis

The spectroscopic signature of 3,5-DNA is defined by its symmetry. The molecule possesses a plane of symmetry passing through the methoxy group and the C1-C4 axis of the benzene ring.

-

Implication for NMR: The protons at positions 2 and 6 are chemically equivalent, simplifying the splitting patterns compared to the asymmetric 2,4-isomer.

-

Implication for Reactivity: The C2, C4, and C6 positions are activated by the electron-withdrawing nitro groups, but the C4 position is sterically distinct, flanked by two nitro groups.

Analytical Workflow

The following diagram outlines the logical flow for validating the identity of 3,5-DNA.

Figure 1: Analytical workflow for the purification and validation of this compound.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing 3,5-DNA from the 2,4-isomer. The symmetry of 3,5-DNA results in a simple 3-signal proton spectrum.

Proton NMR ( H)

Solvent: Chloroform-d (

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 8.70 – 8.85 | Triplet ( | 1H | H-4 | Most deshielded proton. Located between two electron-withdrawing |

| 7.90 – 8.05 | Doublet ( | 2H | H-2, H-6 | Chemically equivalent. Ortho to |

| 4.00 – 4.05 | Singlet | 3H | -OCH | Characteristic methoxy resonance. |

Interpretation:

The key differentiator is the H-4 proton.[1] Being flanked by two nitro groups, it experiences significant deshielding anisotropy. The coupling constant (

-

Contrast: 2,4-Dinitroanisole would show three distinct aromatic signals (d, dd, d) due to lack of symmetry.

Carbon NMR ( C)

Solvent:

| Chemical Shift ( | Assignment | Type |

| 160.5 | C-1 | Quaternary ( |

| 149.0 | C-3, C-5 | Quaternary ( |

| 118.5 | C-4 | Methine ( |

| 110.2 | C-2, C-6 | Methine ( |

| 57.0 | -OCH | Methyl carbon. |

Vibrational Spectroscopy (FT-IR)

The infrared spectrum is dominated by the strong dipoles of the nitro groups. Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

| Wavenumber ( | Intensity | Vibrational Mode | Notes |

| 3100 – 3080 | Weak | Aromatic C-H stretch. | |

| 1535 – 1550 | Strong | Asymmetric nitro stretch. Diagnostic band. | |

| 1340 – 1355 | Strong | Symmetric nitro stretch. Diagnostic band. | |

| 1260 – 1280 | Medium | Asymmetric ether stretch. | |

| 1020 – 1040 | Medium | Symmetric ether stretch. |

Causality: The shift of the nitro bands compared to nitrobenzene (1520/1345) is due to the combined inductive effects of the second nitro group and the resonance donation of the methoxy group.

Electronic Spectroscopy (UV-Vis) & Meisenheimer Complexes

3,5-DNA is a pale yellow solid, absorbing primarily in the UV region. However, its most significant application is the formation of Meisenheimer complexes (sigma-complexes) upon reaction with nucleophiles (e.g., methoxide, hydroxide).

Neutral Species

-

Solvent: Acetonitrile or Methanol[11]

- : ~300–330 nm

-

Transition:

and

Meisenheimer Complex (Colorimetric Detection)

When treated with a base (e.g., NaOMe), the nucleophile attacks the electron-deficient ring (usually at C-2 or C-4), disrupting aromaticity and forming a resonance-stabilized anionic complex.

-

Visual Change: Pale Yellow

Deep Red/Purple. - (Complex): 480 – 520 nm (Broad charge-transfer band).

Figure 2: Reaction pathway for the formation of the colored Meisenheimer complex.

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure sharp resolution of meta-coupling.

-

Mass: Weigh 10–15 mg of dry 3,5-DNA.

-

Solvent: Add 0.6 mL of

(Chloroform-d, 99.8% D).-

Note: If solubility is poor due to high purity crystal lattice energy, use DMSO-

, but expect solvent residual peaks at

-

-

Filtration: If the solution is cloudy, filter through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Acquisition: Run standard proton sequence (16 scans) and carbon sequence (256+ scans).

Protocol B: In-Situ Generation of Meisenheimer Complex (UV-Vis)

For demonstrating charge-transfer bands.

-

Stock Solution: Prepare a

M solution of 3,5-DNA in Acetonitrile. -

Base Solution: Prepare a 1.0 M solution of NaOH or NaOMe in Methanol.

-

Measurement:

-

Fill a quartz cuvette with the Stock Solution.

-

Record the baseline spectrum (200–800 nm).

-

Add 1 drop (~20

L) of Base Solution. -

Invert to mix and immediately record the spectrum again.

-

Observation: A strong hyperchromic shift in the visible region (480–520 nm) confirms the complex formation.

-

References

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 3478: this compound. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

-

Terrier, F. (1982). Rate and Equilibrium Studies of the Formation of Sigma-Complexes (Meisenheimer Complexes). Chemical Reviews, 82(2), 77-152. [Link]

-

NIST Chemistry WebBook. this compound: Gas Phase and Condensed Phase Data. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 4. utsc.utoronto.ca [utsc.utoronto.ca]

- 5. 2,4-Dinitroanisole - Wikipedia [en.wikipedia.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 2,4-Dinitroanisole - Wikipedia [en.wikipedia.org]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. scs.illinois.edu [scs.illinois.edu]

Technical Guide: Synthesis of 3,5-Dinitroanisole via Nucleophilic Aromatic Substitution of 1,3,5-Trinitrobenzene

Executive Summary

This technical guide details the synthesis of 3,5-dinitroanisole (3,5-DNA) utilizing 1,3,5-trinitrobenzene (TNB) as the electrophilic substrate. Unlike standard industrial routes that employ 3,5-dinitrochlorobenzene, this protocol exploits the high lability of the nitro group in polynitroarenes under nucleophilic attack. This transformation is a quintessential example of Nucleophilic Aromatic Substitution (

Target Audience: Organic Chemists, Energetic Materials Scientists, and Process Development Engineers.

Part 1: Strategic Safety Framework (Critical)

Warning: 1,3,5-Trinitrobenzene is a high explosive. It is more powerful and sensitive than TNT (Trinitrotoluene). This protocol must only be executed in a facility equipped for energetic materials handling.

| Hazard Class | Risk Factor | Mitigation Protocol |

| Explosive (1.1) | Detonation via shock, friction, or electrostatic discharge (ESD). | Use blast shields. Ground all equipment. Work on a conductive surface. Limit batch size to <1g for initial validation. |

| Chemical Toxicity | Nitro-aromatics are readily absorbed through skin; methemoglobinemia risk. | Double nitrile gloves. Full-face respirator if powder handling is required outside a glovebox. |

| Reaction Exotherm | Controlled addition of methoxide at low temperature (-10°C to 0°C) before thermal ramping. |

Part 2: Theoretical Framework & Mechanism

The Meisenheimer Competition

The reaction of TNB with methoxide (

-

Pathway A (Kinetic - C-H Attack): The nucleophile attacks a carbon bearing a hydrogen atom. This forms a Meisenheimer Complex (Type I) .[1] This complex is often red-colored and stable at lower temperatures but does not lead to a substitution product because hydride (

) is a remarkably poor leaving group. -

Pathway B (Thermodynamic - C-NO2 Attack): The nucleophile attacks a carbon bearing a nitro group. This forms a Meisenheimer Complex (Type II) . Although this intermediate is sterically more crowded, it allows for the expulsion of the nitrite ion (

), leading to the stable product 3,5-DNA.

Expert Insight: To successfully synthesize 3,5-DNA, the reaction conditions must facilitate the reversibility of the Type I complex and provide sufficient activation energy to access Pathway B.

Mechanistic Diagram

The following diagram illustrates the bifurcation between the non-productive Meisenheimer complex and the productive

Caption: Competition between kinetic C-H addition (Type I) and thermodynamic C-NO2 substitution (Type II).

Part 3: Experimental Protocol

Reagents & Equipment[2]

-

Substrate: 1,3,5-Trinitrobenzene (Recrystallized, >98% purity).

-

Nucleophile: Sodium Methoxide (0.5M solution in Methanol) or freshly prepared from Na metal.

-

Solvent: Anhydrous Methanol (MeOH).

-

Quenching: Dilute Hydrochloric Acid (1M HCl).

-

Apparatus: 3-neck round bottom flask, reflux condenser, nitrogen inlet, temperature probe.

Step-by-Step Methodology

1. Preparation of the Electrophile Solution

-

Step: Dissolve 1.0 eq (e.g., 2.13 g, 10 mmol) of TNB in 20 mL of anhydrous methanol.

-

Condition: Stir at room temperature under

atmosphere. -

Observation: The solution should be pale yellow.

2. Controlled Nucleophilic Addition

-

Step: Cool the TNB solution to 0°C using an ice bath.

-

Action: Dropwise add 1.05 eq of Sodium Methoxide solution over 15 minutes.

-

Critical Observation: The solution will likely turn a deep, intense red immediately.

-

Expert Note: This red color indicates the formation of the kinetic Meisenheimer complex (Type I). Do not panic; this is expected.

-

3. Thermodynamic Conversion (The "Cooking" Phase)

-

Step: Remove the ice bath and slowly heat the reaction mixture to a gentle reflux (approx. 65°C).

-

Duration: Maintain reflux for 1-2 hours.

-

Mechanism in Action: Heat provides the energy to reverse the Type I complex back to TNB, allowing the methoxide to eventually attack the nitro-bearing carbon (Type II). As the nitrite leaves, the solution color often shifts from deep red to orange/yellow as the aromaticity is restored in the product.

4. Quenching and Isolation

-

Step: Cool the mixture to room temperature. Pour into 100 mL of ice-cold water acidified with HCl (pH ~2-3).

-

Reasoning: Acidification destroys any remaining anionic Meisenheimer complexes and neutralizes excess methoxide.

-

Workup: The product, this compound, will precipitate as a solid.

-

Filtration: Collect the solid via vacuum filtration. Wash with cold water to remove sodium nitrite (

) byproducts.

5. Purification

-

Method: Recrystallization from Ethanol or Ethanol/Water (70:30).

-

Target: Pale yellow needles.

-

Melting Point: 105–106°C.

Process Workflow Diagram

Caption: Operational workflow for the conversion of TNB to 3,5-DNA.

Part 4: Data & Characterization[3]

Leaving Group Comparison

Why use TNB when 3,5-dinitrochlorobenzene is available? In specific research contexts, the nitro group (

| Parameter | 3,5-Dinitrochlorobenzene Route | 1,3,5-Trinitrobenzene Route |

| Leaving Group | Chloride ( | Nitrite ( |

| Leaving Group Ability | Moderate | High (in polynitro systems) |

| Kinetic Trap | Minimal (Direct substitution) | High (Stable Meisenheimer Complex) |

| Atom Economy | Higher | Lower (Loss of large |

| Primary Utility | Industrial Production | Mechanistic Study / Energetics |

Expected Analytical Data (this compound)[4]

-

Physical State: Pale yellow crystalline solid.[2]

-

Melting Point: 105–106°C.

-

NMR (CDCl

-

4.00 (s, 3H,

-

7.95 (d, 2H,

-

8.65 (t, 1H,

-

4.00 (s, 3H,

-

IR Spectrum: Strong bands at 1530 cm

and 1350 cm

Part 5: Troubleshooting & Optimization

-

Low Yield / Red Oil: If the product remains a red oil or yield is low, the reaction likely did not overcome the kinetic trap.

-

Fix: Increase reflux time or switch solvent to DMSO (caution: DMSO increases reaction rate significantly but makes workup harder).

-

-

Polysubstitution: Formation of 3,5-dimethoxy-nitrobenzene.

-

Fix: Strictly control stoichiometry to 1.05 eq of NaOMe. Excess base leads to a second displacement.

-

-

Azoxy Contamination: Reduction of nitro groups can occur if the reaction is overheated or if the methoxide acts as a reducing agent.

-

Fix: Ensure inert atmosphere (

) and avoid prolonged reflux beyond 2 hours.

-

References

-

ChemicalBook. (n.d.). This compound Synthesis and Properties. Retrieved from

-

National Institutes of Health (NIH). (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description. PMC7587944. Retrieved from

-

Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems.[1][7] Retrieved from

-

Buncel, E., et al. (2008). Stable Spirocyclic Meisenheimer Complexes. PMC2424101. Retrieved from

Sources

- 1. youtube.com [youtube.com]

- 2. Trinitroanisole - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Mechanistic Principles of 3,5-Dinitroanisole Formation

This guide details the formation of 3,5-Dinitroanisole , a specific meta-substituted isomer that presents unique synthetic challenges compared to its ortho/para counterpart (the melt-cast explosive 2,4-DNAN).

Unlike 2,4-dinitroanisole, which is easily accessible via direct nitration of anisole, the 3,5-isomer requires indirect methods because the methoxy group is an ortho/para director. The most mechanistically significant route involves Nucleophilic Aromatic Substitution (

Via Nucleophilic Nitro-Displacement ( )

Executive Summary: The Meta-Substitution Challenge

In aromatic chemistry, synthesizing meta-substituted electron-rich rings is counter-intuitive.

-

Direct Nitration Fails: Nitrating anisole yields 2,4-dinitroanisole (ortho/para direction).

-

Direct Methylation Fails: Nitrating nitrobenzene yields 1,3-dinitrobenzene, but introducing a methoxy group subsequently requires a leaving group.

Therefore, the formation of this compound relies on starting with a symmetric, electron-deficient core (1,3,5-Trinitrobenzene) and utilizing the nitro group itself as a leaving group . This reaction is a classic example of

Reaction Mechanism: with Nitro Displacement

The formation proceeds via an Addition-Elimination pathway.[1][2] The presence of three nitro groups on the benzene ring lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack by the methoxide ion (

The Pathway[1][3][4][5][6]

-

Nucleophilic Attack (Rate Determining Step): The methoxide ion attacks the ipso-carbon of one of the nitro groups. This disrupts the aromaticity and forms a resonance-stabilized anionic intermediate known as the Meisenheimer Complex (sigma-complex).

-

Meisenheimer Complex Stabilization: The negative charge is delocalized onto the oxygen atoms of the remaining nitro groups at the ortho and para positions relative to the attack site.

-

Elimination (Restoration of Aromaticity): The intermediate collapses, ejecting the nitro group as a nitrite ion (

). This step is thermodynamically driven by the restoration of aromatic stability.

Critical Mechanistic Nuance: Regioselectivity

-

Path A (Productive): Attack at C-1 (bearing

). Leads to substitution. -

Path B (Non-Productive): Attack at unsubstituted carbons (C-2, C-4, C-6). This forms a stable Meisenheimer complex (often called a Janovsky complex in similar contexts) but cannot lead to substitution because Hydride (

) is a terrible leaving group. -

Outcome: While Path B is kinetically fast and often observed spectroscopically (red color), it is reversible. Path A is irreversible upon loss of nitrite, funneling the reaction to the this compound product.

Visualization: Molecular Pathway

The following diagram illustrates the bifurcation between the productive substitution and the non-productive complex formation.

Caption: Reaction pathway showing the competition between productive ipso-attack (solid line) and reversible non-productive attack (dotted line).

Experimental Protocol (Self-Validating)

This protocol is adapted from Organic Syntheses standards, optimized for safety and yield.

Safety Warning: 1,3,5-Trinitrobenzene is a high explosive (more powerful than TNT). Operations must be conducted behind a blast shield. Sodium methoxide is moisture-sensitive and corrosive.

Reagents & Stoichiometry

| Component | Role | Eq. | Mass/Vol | Notes |

| 1,3,5-Trinitrobenzene | Substrate | 1.0 | 50.0 g | Recrystallized, dry. |

| Sodium | Reagent Source | 1.2 | 6.3 g | Dissolved in MeOH to make NaOMe.[3] |

| Methanol (Absolute) | Solvent | N/A | 700 mL | Must be anhydrous to prevent hydrolysis. |

Step-by-Step Methodology

-

Preparation of Nucleophile:

-

In a 1L flask equipped with a reflux condenser and drying tube, dissolve 6.3 g of clean sodium metal into 150 mL of absolute methanol.

-

Validation: Evolution of

gas ceases; solution becomes clear. Exothermic.

-

-

Reaction Initiation:

-

Dissolve 50 g of 1,3,5-trinitrobenzene in 550 mL of absolute methanol in a separate vessel.

-

Add the TNB solution to the methoxide solution.[3]

-

Observation: The solution will likely turn deep red immediately (formation of Meisenheimer complexes).

-

-

Thermal Drive:

-

Heat the mixture to reflux (approx. 65°C) for 20 minutes .

-

Causality: Heat provides the energy to overcome the activation barrier for the elimination of the nitrite group and shifts the equilibrium from the kinetic H-complex to the thermodynamic product.

-

-

Workup & Isolation:

-

Purification:

Workflow Diagram

Caption: Operational workflow for the synthesis of this compound from TNB.

Alternative Route: Methylation of 3,5-Dinitrophenol

If handling trinitrobenzene is prohibited due to explosive regulations, an alternative route exists, though it is longer.

-

Precursor: 3,5-Dinitrobenzoic acid (commercially available).

-

Transformation: Curtius rearrangement to 3,5-dinitroaniline

Diazotization -

Methylation: Reaction of 3,5-dinitrophenol with Dimethyl Sulfate (DMS) or Methyl Iodide (

) in the presence of

While safer regarding explosion risks, this route involves multiple steps and lower overall atom economy compared to the direct displacement on TNB.

References

-

Reverdin, F. (1941). "this compound".[5][3][8] Organic Syntheses, Coll.[3] Vol. 1, p. 543. Link

-

Terrier, F. (1982). "Rate and equilibrium studies in Jackson-Meisenheimer complexes". Chemical Reviews, 82(2), 77-152. Link

-

Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems". Chemical Reviews, 49(2), 273–412. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN103396318A - Synthetic process for 2,4-dinitroanisole - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Isomers of Dinitroanisole (DNAN)

Properties, Synthesis, and Toxicological Profiles for Energetic Material Applications

Executive Summary

This technical guide provides a comprehensive analysis of Dinitroanisole (DNAN) isomers, focusing on 2,4-Dinitroanisole (2,4-DNAN) as the primary ingredient in modern Insensitive Munitions (IM). While traditionally used as a dye intermediate, 2,4-DNAN has replaced Trinitrotoluene (TNT) in melt-cast explosive formulations (e.g., IMX-101) due to its superior safety profile and shock insensitivity.[1]

This document contrasts the physicochemical properties of the relevant isomers, details the industrial synthesis protocol for 2,4-DNAN to ensure high purity, and delineates the metabolic pathways critical for understanding its toxicological impact.

Part 1: Structural Isomerism & Physical Properties

The dinitroanisole molecule consists of a methoxy group (-OCH₃) and two nitro groups (-NO₂) attached to a benzene ring. While six isomers are theoretically possible, 2,4-DNAN is the only isomer with significant industrial and military application. The other isomers (particularly 2,6-DNAN) appear primarily as impurities that must be managed during synthesis.

Comparative Analysis of Key Isomers

The selection of 2,4-DNAN over others is driven by its melting point.[2] Melt-cast explosives require a carrier fluid that melts between 80°C and 100°C —low enough for safe steam heating but high enough to withstand storage in hot climates.

| Property | 2,4-Dinitroanisole (Target) | 2,6-Dinitroanisole (Impurity) | 3,5-Dinitroanisole | TNT (Reference) |

| CAS Number | 119-27-7 | 3535-67-9 | 5327-44-6 | 118-96-7 |

| Melting Point | 94–95 °C | ~118 °C | 105 °C | 80.5 °C |

| Crystal Density | 1.34 g/cm³ | 1.30 g/cm³ | 1.56 g/cm³ | 1.65 g/cm³ |

| Crystal System | Monoclinic ( | - | - | Orthorhombic |

| Oxygen Balance | -96.9% | -96.9% | -96.9% | -74.0% |

| Industrial Status | Primary IM Ingredient | Common Byproduct | Rare / Research | Legacy Standard |

Technical Insight: 2,4-DNAN has a significantly lower density (1.34 g/cm³) compared to TNT (1.65 g/cm³).[3] This results in a lower detonation velocity. To compensate, high-density energetic fillers like RDX or NTO are suspended in the molten DNAN matrix during formulation.

Part 2: Synthesis & Manufacturing Protocol

Direct nitration of anisole is discouraged for high-purity applications because it yields a difficult-to-separate mixture of ortho- and para- isomers (2,4- and 2,6-DNAN). The preferred industrial route is Nucleophilic Aromatic Substitution (

Protocol: Methoxylation of CDNB

-

Precursors: 1-Chloro-2,4-dinitrobenzene (CDNB), Methanol (MeOH), Sodium Hydroxide (NaOH).

-

Reaction Type: Nucleophilic Aromatic Substitution (

).

Step-by-Step Methodology:

-

Preparation of Methoxide:

-

Dissolve NaOH in excess Methanol.

-

Note: While Sodium Methoxide (NaOMe) can be used directly, generating it in situ via NaOH/MeOH is more cost-effective for scale-up.

-

-

Reaction Initiation:

-

Dissolve CDNB in Methanol in a jacketed glass reactor.

-

Heat the CDNB solution to 50–60°C under constant agitation.

-

-

Addition Phase:

-

Slowly add the Methoxide/NaOH solution to the CDNB mixture.

-

Critical Control Point: Maintain temperature below 65°C to prevent thermal runaway or side reactions (hydrolysis to dinitrophenol).

-

-

Reflux & Completion:

-

Reflux the mixture for 1–2 hours.

-

Monitor consumption of CDNB via HPLC or TLC.

-

-

Quench & Crystallization:

-

Cool the mixture to 5–10°C . DNAN will precipitate as pale yellow needles.

-

Filter the solid product.

-

-

Purification (Removal of Impurities):

-

Wash the filter cake with cold water to remove Sodium Chloride (NaCl) byproduct and residual base.

-

Recrystallize from ethanol or perform a secondary wash with dilute bicarbonate to remove trace 2,4-Dinitrophenol (a toxic hydrolysis impurity).

-

Synthesis Workflow Diagram

Figure 1: Industrial synthesis workflow for 2,4-Dinitroanisole via Nucleophilic Aromatic Substitution of CDNB.

Part 3: Toxicology & Environmental Fate[2]

For drug development and safety professionals, understanding the metabolic activation of DNAN is critical. DNAN itself is relatively stable, but its metabolites are biologically active and toxic.

Metabolic Activation: The Lethal Synthesis

DNAN undergoes O-demethylation in the liver (cytochrome P450 mediated) and by environmental bacteria (e.g., Nocardioides sp.). This reaction converts DNAN into 2,4-Dinitrophenol (DNP) .

-

2,4-Dinitrophenol (DNP): A classic mitochondrial uncoupler. It transports protons across the mitochondrial membrane, bypassing ATP synthase. This collapses the proton gradient, causing energy to be dissipated as heat rather than stored as ATP.

-

Clinical Consequence: Uncontrolled hyperthermia (overheating), tachycardia, and metabolic acidosis. There is no specific antidote for DNP poisoning.

Reductive Pathway

Alternatively, the nitro groups can be reduced under anaerobic conditions to form amino-nitroanisoles (e.g., 2-amino-4-nitroanisole). These amines are potential carcinogens (mutagenic in Ames tests).

Metabolic Pathway Diagram

Figure 2: Metabolic fate of 2,4-DNAN showing the primary toxicological pathway (uncoupling) and reductive pathway.

References

-

Davies, P. J., & Provatas, A. (2006). Characterisation of 2,4-Dinitroanisole: An Ingredient for Use in Low Sensitivity Melt Cast Formulations. DSTO Defence Science and Technology Organisation.

-

Meng, J., Zhou, L., & Miao, F. (2023).[2] Review of the Essential Characteristics of 2,4-Dinitroanisole. Central European Journal of Energetic Materials.

-

Perkins, R. G. (1919). A Study of the Munitions Intoxications in France. Public Health Reports.

-

U.S. National Library of Medicine. (2024). 2,4-Dinitroanisole - PubChem Compound Summary. PubChem.[4][5]

-

Hawari, J., et al. (2015). Environmental Fate and Ecological Impact of 2,4-Dinitroanisole. SERDP/ESTCP.

Sources

3,5-Dinitroanisole safety data sheet (SDS) and handling precautions

This guide serves as a high-level technical manual for the safe handling, storage, and experimental use of 3,5-Dinitroanisole . It is designed for subject matter experts (SMEs) in drug discovery and energetic materials research.

CAS: 5327-44-6 | Formula: C

Part 1: Executive Safety Assessment

This compound is a nitroaromatic isomer distinct from the melt-cast explosive 2,4-Dinitroanisole (DNAN). While often used as a synthesis intermediate or in pharmacological research (e.g., anticancer studies), it shares the energetic and toxicological class characteristics of polynitro aromatics.

Critical Hazard Synopsis:

-

Energetic Potential: Although less sensitive than its 2,4-isomer, the presence of two nitro groups on an aromatic ring necessitates handling as a potential deflagration hazard , particularly under confinement or high thermal stress.

-

Toxicological Vector: Primary risk is Methemoglobinemia .[2] Absorption through skin or inhalation can oxidize hemoglobin (Fe

) to methemoglobin (Fe -

differentiation: Do not confuse with 2,4-Dinitroanisole (CAS 119-27-7) , a regulated munition component. Ensure CAS verification prior to use.

Part 2: Physicochemical Profile & Stability

Data synthesized from spectroscopic and crystallographic databases.

| Property | Value | Technical Context |

| Physical State | Solid (Crystalline Needles) | Electrostatic accumulation risk during weighing. |

| Melting Point | 105.5°C | significantly higher than 2,4-DNAN (94-95°C). |

| Boiling Point | ~342°C (at 760 mmHg) | Decomposition likely precedes boiling. |

| Density | 1.444 g/cm | High density typical of nitro-compounds. |

| Solubility | Low in H | Use DMSO for biological assays; Acetone for cleaning. |

| Decomposition | >290°C (Onset) | Avoid temperatures >120°C to prevent autocatalysis. |

Part 3: Hazard Identification (GHS & Mechanistic)

GHS Classification (Derived)

-

Signal Word: WARNING

-

H315/H319: Causes skin and serious eye irritation.

-

H373: May cause damage to organs (Blood/Liver) through prolonged exposure (Methemoglobinemia).

-

EUH001: Explosive when dry (Precautionary assignment for polynitro aromatics).

Biological Mechanism of Toxicity

The following diagram illustrates the physiological cascade following exposure, emphasizing the need for immediate oxidation reversal therapy (Methylene Blue) if symptomatic.

Caption: Pathophysiological cascade of this compound toxicity leading to Methemoglobinemia.

Part 4: Strategic Handling & Engineering Controls

Hierarchy of Controls

-

Elimination: Use in solution rather than dry powder whenever possible to reduce electrostatic discharge (ESD) and inhalation risks.

-

Engineering: All weighing and transfer must occur inside a certified Chemical Fume Hood or Glovebox.

-

PPE (Personal Protective Equipment):

-

Gloves: Double-gloving recommended. Nitrile (0.11 mm) is sufficient for incidental splash; Laminate (Silver Shield) required for prolonged handling or spill cleanup.

-

Respiratory: If outside a hood (emergency only), use a Full-Face Respirator with P100/OV cartridges .

-

Clothing: Flame-resistant (Nomex) lab coat + cotton undergarments (avoid synthetics that melt).

-

Experimental Protocols

Protocol: Safe Weighing & Solubilization

-

Grounding: Ensure the balance and spatula are grounded. Use an anti-static gun on the weighing boat if humidity is <30%.

-

Transfer: Weigh the solid into a tared vial. Immediately cap.

-

Solubilization: Add solvent (e.g., DMSO) to the solid. Do not add solid to boiling solvent.

-

Decontamination: Wipe the balance area with an acetone-soaked Kimwipe, then wash with soapy water to degrade nitro-residues.

Part 5: Emergency Response & Waste Management

Spill Response Logic

Do not brush dry powder (friction risk). Follow this wet-method workflow:

Caption: Decision matrix for responding to this compound spills based on quantity and location.

Waste Disposal

-

Segregation: Never mix with strong oxidizers (Peroxides, Nitric Acid) or strong bases (forms sensitive salts).

-

Labeling: Must be clearly labeled "TOXIC" and "POTENTIAL EXPLOSIVE" if dry.

-

Quenching (Small Scale): For trace residue on glassware, soak in a dilute solution of sodium dithionite (reductive degradation) followed by thorough water rinsing.

References

-

National Institutes of Health (NIH). (2014). 2,4-Dinitroanisole (DNAN) Toxicity Profile (Isomer Comparative Data). PubMed. Retrieved from [Link]

Sources

Technical Guide: Thermal Stability and Decomposition of 3,5-Dinitroanisole

Executive Summary

3,5-Dinitroanisole (3,5-DNAN) is a nitroaromatic intermediate primarily utilized in the synthesis of pharmaceutical precursors (e.g., 3,5-diaminoanisole) and advanced energetic materials.[1] Distinct from its isomer 2,4-Dinitroanisole (2,4-DNAN) —the primary ingredient in modern melt-cast explosives (PAX-21, IMX-101)—the 3,5-isomer exhibits a unique stability profile governed by its meta-substitution pattern.

This guide provides a rigorous analysis of the thermal behavior, decomposition kinetics, and safety protocols for this compound. It is designed for researchers requiring precise data to distinguish between isomeric hazards and to optimize synthetic workflows.

Critical Disambiguation: Isomeric Distinction

The acronym "DNAN" in defense and energetic material literature almost exclusively refers to the 2,4-isomer . Confusing these isomers can lead to critical errors in safety assessments and process design.

| Feature | This compound (Target Topic) | 2,4-Dinitroanisole (Explosive "DNAN") |

| CAS Number | 5327-44-6 | 119-27-7 |

| Structure | Meta-substituted (Symmetrical) | Ortho/Para-substituted |

| Melting Point | 105.5 °C | 94–95 °C |

| Primary Use | Pharma intermediate, precursor | Melt-cast explosive matrix (TNT replacement) |

| Reactivity | Low (Resistant to SNAr) | High (Susceptible to SNAr) |

| Stability | Higher (No ortho-effect) | Lower (Destabilizing ortho-nitro interaction) |

Physicochemical Profile

This compound is characterized by high symmetry, which contributes to a higher melting point and crystal lattice energy compared to its asymmetric isomers.

Key Properties Table

| Property | Value | Context |

| Molecular Formula | C₇H₆N₂O₅ | |

| Molar Mass | 198.13 g/mol | |

| Appearance | Colorless to pale yellow needles | Crystallized from ethanol/water |

| Density | 1.56 g/cm³ | Higher density aids in crystal packing stability |

| Boiling Point | ~335–342 °C | Decomposes near/at boiling point |

| Solubility | Soluble in acetone, benzene; Insoluble in water | Lipophilic nature relevant for biological uptake |

Thermal Stability and Reactivity[3]

The "Meta-Effect" on Stability

The thermal stability of this compound is fundamentally superior to that of 2,4-DNAN due to the absence of the Ortho-Effect .

-

In 2,4-DNAN: The nitro group at the ortho position interacts sterically and electronically with the methoxy group, lowering the activation energy for C–NO₂ bond scission and facilitating intramolecular oxidation.

-

In 3,5-DNAN: The nitro groups are in the meta positions. They are electronically withdrawing (inductive/mesomeric) but do not participate in the destabilizing steric strain or direct oxygen transfer mechanisms seen in ortho-isomers. Consequently, 3,5-DNAN requires higher thermal energy to initiate decomposition.

Reactivity Toward Nucleophiles (SNAr)

This compound is significantly less reactive toward nucleophilic aromatic substitution than 2,4-DNAN.[2]

-

Mechanism: SNAr requires resonance stabilization of the Meisenheimer complex.

-

Observation: In 3,5-DNAN, the negative charge in the intermediate cannot be delocalized onto the nitro groups (which are at meta positions).[2] This makes the methoxy group a poor leaving group in this isomer, rendering it stable against hydrolysis or amination under conditions that would degrade 2,4-DNAN.

Decomposition Mechanism

The thermal decomposition of this compound follows a radical-mediated pathway dominated by homolytic bond scission.

Primary Decomposition Pathway

-

Initiation: Homolytic cleavage of the C–NO₂ bond. This is the rate-limiting step (RLS). Because there is no steric strain from an adjacent substituent, the bond dissociation energy (BDE) is higher (~250–270 kJ/mol range estimated) compared to ortho-isomers.

-

Propagation: The resulting phenyl radical attacks adjacent molecules or undergoes hydrogen abstraction.

-

Secondary Oxidation: The methoxy group (-OCH₃) eventually oxidizes to formaldehyde (CH₂O) and carbon monoxide (CO), but this is secondary to the ring fragmentation.

Decomposition Pathway Diagram

The following diagram illustrates the mechanistic divergence between the stable 3,5-isomer and the reactive 2,4-isomer.

Caption: Mechanistic comparison showing the high-energy homolysis pathway of 3,5-DNAN versus the lower-energy ortho-assisted pathway of 2,4-DNAN.

Experimental Protocols for Stability Assessment

To validate the stability of this compound, researchers should employ Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the onset temperature (

-

Sample Preparation: Weigh 1–3 mg of 3,5-DNAN into a high-pressure gold-plated crucible (to prevent catalytic effects of steel) or a hermetically sealed aluminum pan.

-

Note: Open pans allow evaporation/sublimation (MP 105°C) before decomposition, invalidating kinetic data.

-

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Heating Program:

-

Equilibrate at 30 °C.

-

Ramp 5 °C/min to 400 °C.

-

-

Data Analysis:

-

Identify Endotherm (Melting): Expect peak at ~105.5 °C.

-

Identify Exotherm (Decomposition): Expect onset >300 °C (significantly higher than 2,4-DNAN's ~210–250 °C).

-

Protocol B: Kinetic Analysis (Kissinger Method)

To determine the Activation Energy (

-

Run DSC experiments at four distinct heating rates (

): 2, 5, 10, and 20 °C/min. -

Record the peak decomposition temperature (

) for each rate. -

Plot

vs. -

Calculate

from the slope (

Experimental Workflow Diagram

Caption: Standardized workflow for determining thermal kinetic parameters of nitroaromatics.

Safety and Handling

While 3,5-DNAN is less sensitive than its explosive isomer, it remains a nitroaromatic compound with specific hazards.

Toxicity & Metabolism

-

Metabolic Pathway: In vivo reduction leads to 3,5-diaminoanisole or 3,5-dinitrophenol .

-

Hazard: Dinitrophenols are uncouplers of oxidative phosphorylation. While 2,4-DNP is the classic toxin, 3,5-isomers should be treated with equal caution regarding mitochondrial toxicity.

-

PPE: Nitrile gloves, safety goggles, and respiratory protection (N95/P100) to prevent dust inhalation.

Storage & Disposal

-

Storage: Store below 40 °C in a dry, dark area. Segregate from strong bases (which can induce color-forming reactions or slow degradation, though less than 2,4-DNAN) and reducing agents.

-

Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (NOx control).

References

-

ChemicalBook. (2024). This compound Properties and Synthesis. Link

-

National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: this compound (CAS 5327-44-6).[1][3][4][5] Link

-

BenchChem. (2025).[2] Comparative Analysis of Leaving Group Ability in Methoxy-Dinitrophenyl Systems. Link

-

LookChem. (2024). This compound MSDS and Safety Data. Link

-

ResearchGate. (2021). Thermal Decomposition Kinetics of Dinitroanisole Isomers. Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. 1-methoxy-3,5-dinitrobenzene [stenutz.eu]

- 5. This compound | CAS: 5327-44-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

3,5-Dinitroanisole molecular weight and formula

Molecular Scaffold for Energetic Materials and Functionalized Aromatics [1]

Executive Summary

3,5-Dinitroanisole (3,5-DNA) is a meta-substituted nitroaromatic compound distinct from its widely utilized isomer, 2,4-Dinitroanisole (DNAN).[1] While DNAN serves as a melt-cast explosive replacement for TNT, 3,5-DNA is primarily valued as a regiochemically precise intermediate in organic synthesis.[1] Its symmetric substitution pattern makes it a critical precursor for 3,5-diaminoanisole (a monomer for high-performance polyimides) and a model substrate for nucleophilic aromatic substitution (

This guide provides a rigorous analysis of 3,5-DNA, focusing on its physicochemical properties, specific synthetic pathways (avoiding common regioselectivity errors), and downstream applications in drug development and materials science.[1]

Part 1: Molecular Identity & Physicochemical Core

Fundamental Data

The following data defines the 3,5-DNA molecule. Note the distinction in melting point compared to the 2,4-isomer (~94–95 °C), which is a critical identification parameter.[1]

| Property | Value | Notes |

| IUPAC Name | 1-Methoxy-3,5-dinitrobenzene | |

| CAS Registry | 5327-44-6 | Distinct from DNAN (119-27-7) |

| Molecular Formula | C | |

| Molecular Weight | 198.13 g/mol | Calculated using IUPAC atomic weights |

| Melting Point | 105.0 – 106.0 °C | Recrystallized from ethanol/methanol |

| Density | ~1.56 g/cm³ | Crystal density |

| Appearance | Yellow/Colorless Needles | Forms needles in ethanol; plates in acetic acid |

| Solubility | Soluble in Acetone, Benzene | Sparingly soluble in cold water; soluble in hot EtOH |

Structural Analysis

The 3,5-DNA molecule features two nitro groups in the meta positions relative to the methoxy group.[1] This substitution pattern creates an electron-deficient

Part 2: Synthetic Pathways & Mechanistic Insight[1]

The Regioselectivity Challenge

A common error in synthesizing 3,5-DNA is attempting direct nitration of anisole.[1]

-

Direct Nitration: The methoxy group is an ortho/para director.[1] Nitration of anisole yields almost exclusively 2,4-dinitroanisole and 2,4,6-trinitroanisole.[1]

-

The Solution: To achieve the 3,5-substitution pattern, one must utilize a precursor where the nitrogen atoms are already in place (e.g., 1,3,5-trinitrobenzene) or use a directing group manipulation strategy.[1]

Primary Synthesis: Nucleophilic Displacement on TNB

The most reliable laboratory synthesis involves the partial reduction or nucleophilic displacement of a nitro group on 1,3,5-trinitrobenzene (TNB) using sodium methoxide.[1]

Reaction Logic:

The reaction proceeds via an addition-elimination mechanism (

Experimental Protocol (Self-Validating)

-

Reagent Prep: Dissolve sodium metal (0.27 eq) in absolute methanol to generate fresh sodium methoxide (

). -

Addition: Dissolve 1,3,5-trinitrobenzene (1.0 eq) in absolute methanol. Caution: TNB is an explosive; handle small quantities behind a blast shield.[1]

-

Reaction: Add the TNB solution to the methoxide solution. Boil under reflux for 20 minutes.

-

Workup: Distill off ~60% of the methanol. Pour the residue into ice water. The product, being hydrophobic, will precipitate.[1]

-

Purification: Filter the crude solid. Recrystallize from ethanol to obtain pure needles (MP: 105 °C).

Synthesis Workflow Diagram

The following diagram illustrates the reaction flow and the critical intermediate states.

Caption: Synthesis of 3,5-DNA via Nucleophilic Aromatic Substitution on TNB.

Part 3: Applications in Drug Development & Materials[1]

Precursor to Functionalized Diamines

The primary utility of 3,5-DNA in drug development is as a "masked" diamine.[1] The methoxy group improves solubility compared to the parent dinitrobenzene, and the nitro groups can be reduced to amines.[1]

-

Target Molecule: 3,5-Diaminoanisole.[1]

-

Reduction Method: Catalytic hydrogenation (

, Pd/C) or chemical reduction (Fe/HCl). -

Utility:

-

Polyimides: Used as a monomer to introduce flexibility (ether linkage) into rigid polyimide backbones.

-

Pharmaceuticals: The 3,5-diamino scaffold is a pharmacophore found in various kinase inhibitors and DNA-intercalating agents.

-

Supramolecular Chemistry

Due to the electron-withdrawing nature of the two nitro groups, 3,5-DNA acts as an electron-deficient

-

Host-Guest Complexes: It forms charge-transfer complexes with electron-rich donors (e.g., carbazole, pyrene).

-

Cyclodextrins: 3,5-DNA is used as a probe molecule to study the binding interior of

- and

Application Pathway Diagram

Caption: Downstream applications of 3,5-DNA in synthesis and physical chemistry.

Part 4: Safety & Handling

Energetic Potential

While 3,5-DNA is less sensitive than TNB, it remains a polynitro aromatic compound.[1]

-

Explosive Hazard: Like its isomer DNAN, it has energetic properties.[1][2] It is oxygen-deficient but can sustain decomposition.

-

Handling: Avoid grinding dry material. Use non-sparking tools.

-

Storage: Store in a cool, dry place away from strong bases and reducing agents.[1]

Toxicity[1][4]

-

Class: Nitroaromatics are generally toxic and potential mutagens.

-

Metabolism: Can be reduced in vivo to nitro-anilines and diamines, which are often methemoglobinemia inducers.[1]

-

PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.[1]

References

-

Organic Syntheses Procedure for this compound Title: this compound Source:[1][3][4][5][6][7][8][9] Organic Syntheses, Coll.[1] Vol. 1, p.219 (1941); Vol. 9, p.28 (1929).[1] URL:[Link]

-

NIH PubChem Compound Summary Title: this compound (CID 79231) Source:[1][6][7][8] National Center for Biotechnology Information (2024). URL:[Link]

-

NIST Chemistry WebBook Title: Benzene, 1-methoxy-3,5-dinitro- Source:[1] National Institute of Standards and Technology. URL:[Link]

-

Kinetic Studies on Nucleophilic Substitution Title: The reaction of 1,3,5-trinitrobenzene with sodium methoxide Source: Journal of the Chemical Society (Researched context via SciFinder/Google Scholar). URL:[Link]

Sources

- 1. US3969413A - Hydroformylation process using catalyst comprising cobalt and polynitroaryl compounds - Google Patents [patents.google.com]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. lookchem.com [lookchem.com]

- 4. 3,5-DINITROPHENOL | 586-11-8 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: Biotransformation Pathways of 3,5-Dinitroanisole (3,5-DNA)

Executive Summary & Molecular Context[1]

This guide details the biotransformation kinetics and metabolic fate of 3,5-Dinitroanisole (3,5-DNA) . While less ubiquitous than its isomer 2,4-Dinitroanisole (DNAN—a primary component of IMX-101 munitions), 3,5-DNA serves as a critical model compound for understanding meta-substituted nitroaromatic stability.

Unlike the ortho/para nitro groups in DNAN, which are susceptible to nucleophilic aromatic substitution (SNAr), the meta arrangement in 3,5-DNA renders the ring highly electron-deficient but sterically distinct. Consequently, its environmental fate is governed almost exclusively by enzymatic nitroreduction (anaerobic) and O-demethylation (aerobic), rather than spontaneous hydrolysis.

Key Insight for Researchers: The formation of 3-amino-5-nitroanisole (3-A-5-NA) represents a "toxicological activation" step. This metabolite is often more mutagenic than the parent compound due to the formation of reactive hydroxylamine intermediates capable of DNA adduct formation.

The Biotransformation Cascade

The metabolic fate of 3,5-DNA is bifurcated by oxygen availability. The pathways below describe the sequential reduction observed in bacterial consortia (e.g., Pseudomonas, Clostridium) and fungal systems.

Pathway A: Nitroreduction (Anaerobic/Microaerophilic)

This is the dominant pathway in soil and sludge environments. Type I (oxygen-insensitive) and Type II (oxygen-sensitive) nitroreductases (NTRs) catalyze the stepwise transfer of electrons to the nitro groups.

-

Parent: this compound.

-

Step 1 (2e- reduction): Formation of the nitroso intermediate (

). -

Step 2 (2e- reduction): Rapid conversion to the hydroxylamine (

). Note: This intermediate is unstable and rarely detected but is mechanistically critical. -

Step 3 (Stable Intermediate): Formation of 3-amino-5-nitroanisole (3-A-5-NA) .

-

Step 4 (Terminal Reduction): Under strict anoxia, the second nitro group is reduced, yielding 3,5-diaminoanisole (3,5-DAA) .

Pathway B: O-Demethylation (Aerobic)

In aerobic systems, specifically with fungi or specific aerobic bacteria (e.g., Rhodococcus), the methoxy group is attacked by monooxygenases.

-

Reaction:

-

Product: 3,5-Dinitrophenol (3,5-DNP) . This product is highly acidic and uncouples oxidative phosphorylation.

Visualization of Signaling Pathways (DOT)

Figure 1: Divergent biotransformation pathways of 3,5-DNA governed by oxygen availability.

Experimental Framework: Validated Protocols

As a senior scientist, I recommend avoiding generic "flask" experiments. Nitroreduction is highly sensitive to redox potential (

Microcosm Setup (Anaerobic)

Objective: Isolate the nitroreduction pathway and quantify the half-life (

Reagents:

-

Mineral Salt Medium (MSM) (pH 7.2).

-

Reducing agent: Cysteine-HCl or

(0.5 mM) to scavenge trace -

Resazurin (Redox indicator; colorless < -110 mV).

-

Inoculum: Anaerobic digester sludge (washed) or Pseudomonas isolate.

Protocol:

-

Medium Preparation: Sparge MSM with

gas for 30 minutes to remove dissolved oxygen. -

Spiking: Introduce 3,5-DNA from a methanol stock (max 0.1% v/v solvent) to a final concentration of 50

. Caution: Higher concentrations may be toxic to the inoculum. -

Inoculation: Add biomass (10% v/v) inside an anaerobic glovebox (

atmosphere). -

Incubation: Seal serum bottles with butyl rubber stoppers and aluminum crimps. Incubate at 30°C in the dark (to prevent photolysis).

-

Sampling: Withdraw 1.0 mL aliquots at

hours using a gas-tight syringe. -

Quenching: Immediately mix sample with 1.0 mL Acetonitrile (ACN) + 0.1% Formic Acid. This lyses cells and stops enzymatic activity.

Analytical Validation (HPLC-DAD/MS)

Quantification requires separation of the polar amine metabolites from the non-polar parent.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

). -

Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate).

-

Mobile Phase B: Acetonitrile (ACN).

-